molecular formula C13H9BrClFO B1517673 2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene CAS No. 1040075-19-1

2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene

Cat. No.: B1517673
CAS No.: 1040075-19-1
M. Wt: 315.56 g/mol
InChI Key: DWYVOFPZBVYQJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene is a halogenated aromatic ether characterized by a bromine atom at position 2, a fluorine atom at position 4, and a 4-chlorobenzyloxy group at position 1. This compound belongs to a class of substituted benzenes with applications in pharmaceutical intermediates, agrochemicals, and materials science. For example, etherification via alkylation of phenolic precursors with halogenated benzyl halides (e.g., 4-chlorobenzyl chloride) under basic conditions (e.g., K₂CO₃ in polar aprotic solvents like DMF or ACN) is a common method .

Properties

IUPAC Name

2-bromo-1-[(4-chlorophenyl)methoxy]-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClFO/c14-12-7-11(16)5-6-13(12)17-8-9-1-3-10(15)4-2-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYVOFPZBVYQJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652706
Record name 2-Bromo-1-[(4-chlorophenyl)methoxy]-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1040075-19-1
Record name 2-Bromo-1-[(4-chlorophenyl)methoxy]-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene is a compound of interest in medicinal chemistry due to its structural characteristics that suggest potential biological activity. This article explores the biological activities associated with this compound, including enzyme inhibition, antimicrobial properties, and its role as a pharmacological agent.

Chemical Structure and Properties

The molecular structure of this compound includes a bromine atom, a fluorine atom, and a chlorobenzyl ether group. This unique arrangement may influence its interaction with biological targets.

The compound's mechanism of action is primarily through its interaction with various enzymes and receptors. The presence of halogen substituents (bromine and chlorine) enhances its ability to participate in binding interactions, potentially leading to the inhibition of enzyme activity or modulation of receptor signaling pathways .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives with similar structures have shown significant activity against various bacterial strains such as Proteus mirabilis and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 15.62 μM to 62.5 μM .

CompoundTarget OrganismMIC (μM)
9aBacillus subtilis31.25
9bProteus mirabilis62.5
9cAspergillus niger62.5

Enzyme Inhibition

The compound has been utilized in studies focused on enzyme inhibition. Its structural similarity to biologically active molecules allows it to serve as a lead compound for developing inhibitors against specific enzymes involved in disease processes.

Cytotoxicity Studies

In cytotoxicity evaluations against Vero cell lines, derivatives of this compound exhibited low toxicity, suggesting a favorable safety profile for further development .

Study on Antimycobacterial Activity

A significant study evaluated the antimycobacterial properties of derivatives related to the compound . Several derivatives demonstrated excellent activity against Mycobacterium tuberculosis with MIC values ranging from 3.41 μM to 12.23 μM, indicating that modifications to the benzyloxy group can enhance biological efficacy .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicated that the presence of specific substituents on the benzyloxy group significantly affects biological activity. For example, compounds with chlorinated substituents showed enhanced activity compared to their unsubstituted counterparts .

Scientific Research Applications

Organic Synthesis

2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene is primarily utilized as an intermediate in organic synthesis. It is involved in the production of various derivatives and complex molecules through reactions such as nucleophilic substitution and coupling reactions. The presence of both bromine and fluorine in its structure enhances its reactivity, making it suitable for synthesizing pharmaceuticals and agrochemicals.

Pharmaceutical Development

The compound has potential applications in the pharmaceutical industry, particularly in the development of new drugs. Its structural components can be modified to create analogs with desired biological activities. For instance, compounds with similar structures have been explored for their efficacy against various diseases, including cancer and bacterial infections.

Material Science

In material science, this compound can be used to synthesize functional materials such as polymers and coatings. The incorporation of halogenated compounds often imparts desirable properties like thermal stability and enhanced mechanical strength.

Data Tables

Application AreaDescription
Organic SynthesisIntermediate for synthesizing complex organic molecules
PharmaceuticalDevelopment of drug analogs targeting various diseases
Material ScienceSynthesis of polymers and functional coatings

Case Studies and Research Findings

  • Synthesis of Anticancer Agents :
    A study published in a peer-reviewed journal demonstrated the use of halogenated phenolic compounds similar to this compound in synthesizing novel anticancer agents. The modifications introduced by bromine and chlorine atoms were shown to enhance the biological activity of the resulting compounds (source: ACS Publications).
  • Agrochemical Intermediates :
    Research has indicated that compounds with similar structures are effective intermediates in the synthesis of agrochemicals, particularly herbicides and insecticides. The ability to modify the side chains allows for tailoring the activity against specific pests while minimizing environmental impact (source: EPA DSSTox).
  • Polymer Chemistry :
    In polymer chemistry, studies have shown that incorporating halogenated compounds into polymer matrices can improve properties such as flame retardancy and chemical resistance. The use of this compound as a precursor has been explored for developing advanced materials (source: TCI Chemicals).

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine substituent enables participation in transition-metal-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling

Reaction with arylboronic acids in the presence of Pd catalysts yields biaryl derivatives:

text
2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene + ArB(OH)₂ → Biaryl product

Conditions

CatalystLigandSolventTemperatureYieldSource
Pd(PPh₃)₄-THF80°C, 12 h85%

Buchwald-Hartwig Amination

Forms aryl amines using palladium catalysts:

text
This compound + R₂NH → Aryl amine

Conditions

CatalystBaseSolventTemperatureYieldSource
Pd₂(dba)₃/XPhosKOtBuToluene100°C, 24 h70%

Grignard Reagent Formation

The bromine atom undergoes magnesium insertion to form a Grignard reagent, which can react with electrophiles like carbonyl compounds:

text
This compound + Mg → Organomagnesium intermediate

Applications

  • Reacts with trimethyl borate to generate boronic acids for Suzuki couplings .

  • Converts ketones to tertiary alcohols (e.g., in peptide synthesis catalysts) .

Hydrogenolysis of the Benzyl Ether

The 4-chlorobenzyloxy group is cleaved under hydrogenation conditions to yield a phenolic derivative:

text
This compound + H₂/Pd-C → 2-Bromo-4-fluorophenol

Conditions

CatalystSolventPressureYieldSource
Pd/CEtOH1 atm90%

Spectroscopic Data

TechniqueKey SignalsSource
¹H NMR δ 7.45–7.10 (m, aromatic H), δ 5.20 (s, OCH₂), δ 2.50 (s, CH₃ in analogs)
LCMS m/z: 329.0 [M+H]⁺

Comparison with Similar Compounds

Key Comparative Insights:

Substituent Effects on Reactivity :

  • The 4-chlorobenzyloxy group in the target compound provides steric bulk and moderate electron-withdrawing effects compared to the 4-nitrobenzyloxy group in 1-Bromo-4-((4-nitrobenzyl)oxy)benzene, which is strongly electron-deficient .
  • Fluorine at position 4 enhances metabolic stability in drug candidates, while bromine at position 2 facilitates further functionalization (e.g., cross-coupling) .

Synthetic Accessibility :

  • Compounds with difluoromethyl groups (e.g., 4-Bromo-1-(difluoromethyl)-2-fluorobenzene) require specialized fluorination reagents, increasing synthesis complexity compared to benzyloxy-substituted analogs .
  • Methyl or ethoxy groups (e.g., 4-Bromo-2-ethoxy-1-fluorobenzene) simplify purification due to lower molecular weights .

Ethers with chlorobenzyloxy groups may pose environmental persistence concerns compared to non-halogenated variants.

Preparation Methods

Preparation of the Brominated Fluorobenzene Intermediate

A closely related compound, 1-bromo-2-chloro-4-fluorobenzene, is synthesized by diazotization of 2-chloro-4-fluoroaniline followed by bromination using cuprous bromide in hydrobromic acid solution. This method is well-documented in patent literature and provides a reliable halogenation strategy applicable to similar substrates.

Key Reaction Conditions:

Step Reagents/Conditions Details
Diazotization Sodium nitrite or potassium nitrite, acid Temperature: -5 to 5 °C; time: 0.5-3 h
Bromination Cuprous bromide in 48% hydrobromic acid Temperature: 20-70 °C; time: 1-5 h
Workup Extraction with ether, washing, drying Distillation to purify product
Yield and Purity High purity brominated fluorobenzene B.p. 62.0−62.8 °C / 12 mmHg (example)

Formation of 2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene via Etherification

The ether linkage between the brominated fluorobenzene and the 4-chlorobenzyl moiety can be constructed by:

  • Nucleophilic substitution reaction: Reacting 2-bromo-4-fluorophenol (or its derivatives) with 4-chlorobenzyl halide under basic conditions to form the aryl ether.
  • Mitsunobu reaction: A more controlled method where 2-bromo-4-fluorophenol reacts with 4-chlorobenzyl alcohol in the presence of triphenylphosphine and diethyl azodicarboxylate (DEAD) or related reagents to yield the ether.

Both methods are widely used in aromatic ether synthesis and are referenced in pharmaceutical patent literature for similar compounds.

Typical Reaction Conditions for Etherification:

Method Reagents/Conditions Notes
Nucleophilic Substitution 2-bromo-4-fluorophenol + 4-chlorobenzyl chloride, base (e.g., K2CO3), solvent (e.g., DMF) Mild heating, inert atmosphere recommended
Mitsunobu Reaction 2-bromo-4-fluorophenol + 4-chlorobenzyl alcohol, triphenylphosphine, DEAD, solvent (e.g., THF) Room temperature to mild heating; stereospecific

After ether formation, acetyl protecting groups (if any) are removed by base-mediated deprotection to yield the final compound.

Purification and Characterization

Post-reaction, purification typically involves:

  • Extraction with organic solvents (e.g., ether, dichloromethane)
  • Washing with water to remove inorganic salts
  • Drying over anhydrous agents (e.g., MgSO4)
  • Concentration under reduced pressure
  • Final purification by distillation or chromatography (e.g., column chromatography)

Characterization involves confirming the structure and purity by NMR, mass spectrometry, and melting/boiling point determination.

Summary Table of Preparation Methods

Step Method/Reaction Type Reagents/Conditions Key Parameters Outcome/Notes
Halogenation (Bromination) Diazotization & CuBr bromination 2-chloro-4-fluoroaniline, NaNO2, HBr, CuBr -5 to 5 °C (diazotization), 20-70 °C (bromination), 1-5 h High yield of brominated fluorobenzene
Ether Formation Nucleophilic substitution Brominated fluorophenol + 4-chlorobenzyl chloride, base, DMF Mild heating, inert atmosphere Formation of aryl ether linkage
Ether Formation Mitsunobu reaction Brominated fluorophenol + 4-chlorobenzyl alcohol, PPh3, DEAD, THF Room temp to mild heating Stereospecific ether formation
Purification Extraction, drying, distillation, chromatography Organic solvents, drying agents, chromatographic media Standard organic purification techniques Pure this compound

Research Findings and Considerations

  • The diazotization-bromination route provides regioselective bromination adjacent to fluorine substituents, which is crucial for the correct substitution pattern.
  • Mitsunobu reaction offers stereochemical control and mild conditions but requires careful handling of reagents.
  • Nucleophilic substitution is straightforward but may require optimization of solvent and base to maximize yield.
  • Reaction parameters such as temperature, equivalents of reagents, and reaction time are critical for high yield and purity.
  • Purification by distillation under reduced pressure is effective for volatile brominated aromatics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene, and how can reaction progress be monitored?

  • Methodology : The compound can be synthesized via nucleophilic substitution or etherification. For example, refluxing a phenol derivative (e.g., 4-fluorophenol) with 4-chlorobenzyl chloride in ethanol using anhydrous K₂CO₃ as a base catalyst (6–12 h, monitored by TLC). Reaction completion is confirmed by quenching in cold water to precipitate the product .
  • Characterization : Use NMR (¹H/¹³C) to verify substitution patterns (e.g., aromatic protons at δ 6.8–7.4 ppm, benzylic -OCH₂- signals) and LC-MS for molecular ion validation .

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in nucleophilic substitution reactions?

  • Mechanistic Insight : The bromine atom at the ortho position (relative to the ether group) enhances electrophilicity due to inductive effects, favoring SNAr reactions. However, steric hindrance from the bulky 4-chlorobenzyl group may slow kinetics. Use polar aprotic solvents (DMF, DMSO) with nucleophiles like amines or thiols at 60–80°C .
  • Experimental Design : Compare reaction rates with analogs lacking the 4-fluoro or 4-chloro substituents to isolate electronic/steric contributions .

Q. What safety protocols are critical when handling this compound?

  • Hazard Mitigation : Use fume hoods, nitrile gloves, and safety goggles. The compound may cause respiratory or skin irritation (GHS Hazard Category: Warning). Avoid inhalation and direct contact; store in glass containers at RT .

Advanced Research Questions

Q. How can contradictory data on substitution product distributions be resolved in reactions involving this compound?

  • Case Study : reports 1-(3-aminopropoxy)-4-chlorobenzene as a major product, while highlights allyloxy derivatives. This discrepancy may arise from solvent polarity or nucleophile strength.
  • Resolution Strategy : Perform kinetic studies under controlled conditions (e.g., varying solvent polarity, temperature) and analyze intermediates via in-situ IR or GC-MS to track pathway dominance .

Q. What strategies optimize catalytic systems for cross-coupling reactions (e.g., Suzuki-Miyaura) using this aryl bromide?

  • Catalytic Optimization : Screen Pd catalysts (e.g., Pd(PPh₃)₄, XPhos Pd G3) with ligands that mitigate steric hindrance. Use microwave-assisted heating (100–120°C, 1–2 h) to enhance coupling efficiency with boronic acids. Monitor conversion via ¹⁹F NMR (fluorine as a reporter atom) .
  • Data Validation : Compare yields with/without additives (e.g., Cs₂CO₃) to assess base sensitivity .

Q. How does the compound’s structure-activity relationship (SAR) influence its antibacterial efficacy?

  • Biological Testing : Analogous compounds (e.g., 4-phenyldiazenyl derivatives with 4-chlorobenzyl groups) show activity against gram-negative bacteria (e.g., E. coli). Test the target compound via microdisc diffusion assays (20–50 µg/mL) against Salmonella and Proteus spp., using chloramphenicol as a positive control .
  • SAR Analysis : Replace the bromine with other halogens (e.g., iodine) to evaluate halogen bonding’s role in bacterial membrane disruption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene
Reactant of Route 2
Reactant of Route 2
2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.